molecular formula C11H13N3 B13871537 (1-Methyl-4-phenylimidazol-2-yl)methanamine

(1-Methyl-4-phenylimidazol-2-yl)methanamine

Cat. No.: B13871537
M. Wt: 187.24 g/mol
InChI Key: ACJGTTDKXBKEFE-UHFFFAOYSA-N
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Description

(1-Methyl-4-phenylimidazol-2-yl)methanamine: is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the first position, a phenyl group at the fourth position, and a methanamine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-4-phenylimidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable aryl halide under nickel-catalyzed conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-4-phenylimidazol-2-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Chemistry: In chemistry, (1-Methyl-4-phenylimidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts. Its versatility makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (1-Methyl-4-phenylimidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    (1-Methyl-4-phenylimidazol-2-yl)methanol: This compound differs by having a hydroxyl group instead of a methanamine group.

    (1-Methyl-4-phenylimidazol-2-yl)acetic acid: This compound features a carboxylic acid group instead of a methanamine group.

Uniqueness: (1-Methyl-4-phenylimidazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

(1-methyl-4-phenylimidazol-2-yl)methanamine

InChI

InChI=1S/C11H13N3/c1-14-8-10(13-11(14)7-12)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3

InChI Key

ACJGTTDKXBKEFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1CN)C2=CC=CC=C2

Origin of Product

United States

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